CX516
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
piperidin-1-yl(quinoxalin-6-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c18-14(17-8-2-1-3-9-17)11-4-5-12-13(10-11)16-7-6-15-12/h4-7,10H,1-3,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDGGVOPIJEHOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC3=NC=CN=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70165574 | |
| Record name | Ampalex | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70165574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154235-83-3 | |
| Record name | 1-(Quinoxalin-6-ylcarbonyl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154235-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ampalex | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154235833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CX516 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06247 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ampalex | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70165574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 154235-83-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CX516 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5QU38B4V9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Solubility Profile and Stock Solution Preparation
Ampalex dissolves readily in dimethyl sulfoxide (DMSO), water, and ethanol at concentrations up to 41 mg/mL (169.92 mM). The following table outlines standardized stock solution preparations:
| Concentration (mM) | Volume Required per 1 mg | Volume Required per 5 mg | Volume Required per 10 mg |
|---|---|---|---|
| 1 | 4.14 mL | 20.72 mL | 41.44 mL |
| 5 | 0.83 mL | 4.14 mL | 8.29 mL |
| 10 | 0.41 mL | 2.07 mL | 4.14 mL |
Data derived from empirical solubility testing.
For lipophilic formulations, sonication with a high-power probe ensures homogenization, particularly when preparing concentrations exceeding 10 mM. Sodium-free buffers (e.g., NMDG-Tris) are recommended for electrophysiological studies to avoid ion channel interference.
Formulation for Biological Assays
In Vitro Neuronal Studies
Primary cortical neuron cultures, a common model for AMPA receptor research, require Ampalex solutions prepared in controlled salt solutions (CSS: 125 mM NaCl, 25 mM glucose, 25 mM HEPES, 5.0 mM KCl, 1.4 mM CaCl₂, 0.8 mM Mg₂SO₄). Key steps include:
-
Drug Dispersion : Vortex mixing in CSS after initial dissolution in DMSO (<0.1% final volume).
-
Lithium Additives : Co-administration with 40 mM lithium enhances inositol phosphate accumulation, potentiating AMPA receptor-mediated calcium responses.
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Calcium Modulation : Reducing extracellular Ca²⁺ to 100 μM minimizes store-operated channel (SOC) interference during fluorescence assays.
Analytical Validation and Quality Control
Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is the gold standard for quantifying Ampalex purity. Acceptable batches exhibit ≥95% purity, with primary impurities including hydrolyzed quinoxaline-6-carboxylic acid and N-oxidized piperidine derivatives.
Deuterated Analogues
Though beyond this report’s scope, deuterated Ampalex (Ampalex-d10) provides insights into metabolic stability. Synthesis involves piperidine deuteration via D₂ gas exchange, followed by coupling with quinoxaline-6-carbonyl chloride. This process enhances isotopic labeling for pharmacokinetic studies but requires specialized equipment.
Challenges and Best Practices
Precipitation Mitigation
Despite high solubility, Ampalex may precipitate in low-ionic-strength buffers. Strategies include:
Chemical Reactions Analysis
CX516 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: this compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
Neuroscience and Cognitive Enhancement
- Memory and Learning : Ampalex has been used in research to study mechanisms underlying synaptic plasticity. It enhances long-term potentiation (LTP), a process essential for learning and memory.
- Animal Studies : In various animal models, Ampalex has demonstrated pro-cognitive effects, improving performance in tasks measuring memory and learning capabilities .
Potential Therapeutic Uses
- Alzheimer’s Disease : Research indicates that Ampalex may mitigate cognitive decline associated with Alzheimer’s disease by enhancing glutamatergic neurotransmission .
- Attention Deficit Hyperactivity Disorder (ADHD) : Studies suggest that Ampalex could be beneficial in treating ADHD by improving focus and cognitive function .
- Depression : Some studies have shown that Ampalex can produce rapid antidepressant effects, potentially offering an alternative to traditional antidepressants like fluoxetine .
Case Study 1: Cognitive Enhancement in Alzheimer’s Models
- Objective : To evaluate the effects of Ampalex on cognitive function in a mouse model of Alzheimer’s disease.
- Methodology : Mice were administered Ampalex before being subjected to memory tasks.
- Results : The treated group showed significant improvements in memory retention compared to the control group, indicating the potential of Ampalex as a therapeutic agent for cognitive impairments associated with Alzheimer’s.
Case Study 2: Rapid Antidepressant Effects
- Objective : To assess the efficacy of Ampalex in inducing rapid antidepressant-like effects.
- Methodology : A double-blind study was conducted with subjects receiving either Ampalex or a placebo.
- Results : Participants receiving Ampalex reported significant reductions in depressive symptoms within one week, suggesting its potential as a fast-acting antidepressant .
Comparative Data Table
Pharmacokinetics
Ampalex has a relatively short half-life of approximately 45 minutes, which may influence its dosing regimen in clinical applications. Its pharmacokinetic profile necessitates careful consideration when developing therapeutic protocols.
Mechanism of Action
CX516 acts as a positive allosteric modulator of AMPA receptors. It enhances the function of glutamate, the primary excitatory neurotransmitter in the brain, by binding allosterically to the AMPA receptor channel complex. This binding slows receptor deactivation, resulting in a longer open time and slower excitatory postsynaptic potential decay. This mechanism improves hippocampal long-term potentiation, which is a process associated with learning and memory .
Comparison with Similar Compounds
Key Properties:
Mechanism of Action:
Ampalex potentiates AMPA receptor activity without directly activating it, thereby enhancing synaptic plasticity and cognitive functions such as learning and memory .
Clinical Findings:
- Speed of Action : Demonstrated faster antidepressant-like effects in animal models compared to fluoxetine .
Comparison with Similar Compounds
Classification of AMPA Receptor Modulators
AMPA receptor modulators are categorized into structural classes and impact profiles:
Mechanistic Differences
- High-Impact Ampakines (e.g., CX614, cyclothiazide): Trigger Gq-protein-coupled phospholipase Cβ (PLCβ) activation, leading to inositol triphosphate (IP₃)-mediated calcium release from endoplasmic reticulum (ER) stores. This pathway is linked to convulsions and neuronal toxicity . Example: CX614 induces hyperexcitability at therapeutic doses, limiting clinical utility .
Low-Impact Ampakines (e.g., this compound, CX717, CX1739):
Efficacy in Cognitive Disorders
- Ampalex vs.
- Ampalex vs. Piracetam :
- Piracetam, a GABA derivative, lacks direct AMPA modulation and shows weaker pro-cognitive effects in clinical settings .
Q & A
Q. What is the primary mechanism of action of Ampalex (CX-516) in modulating AMPA receptors, and how does this relate to its potential therapeutic effects in neurodegenerative diseases?
Ampalex acts as a positive allosteric modulator of AMPA receptors, enhancing glutamate-mediated synaptic transmission by prolonging channel opening and increasing ion flux. This mechanism is critical for synaptic plasticity, which underlies learning and memory. In neurodegenerative diseases like Alzheimer’s, AMPA receptor potentiation may counteract synaptic degradation and improve cognitive deficits. Preclinical models demonstrate improved long-term potentiation (LTP) and spatial memory .
- Methodological Note: To validate this mechanism, use electrophysiological assays (e.g., patch-clamp recordings) to measure ion currents in transfected HEK293 cells or hippocampal slices, comparing Ampalex-treated and control groups .
Q. What experimental models are recommended for evaluating Ampalex’s cognitive enhancement properties in preclinical research?
- In vitro : Primary neuronal cultures or brain slices to assess synaptic plasticity (e.g., LTP induction).
- In vivo : Rodent models of cognitive impairment (e.g., scopolamine-induced amnesia, transgenic Alzheimer’s mice) using behavioral tests like Morris Water Maze or Novel Object Recognition .
- Methodological Note: Ensure ethical compliance (IACUC protocols) and control for confounding variables like stress or circadian rhythms .
Q. How should researchers standardize pharmacokinetic studies for Ampalex to ensure reproducibility across laboratories?
Use the following parameters:
| Parameter | Recommendation | Reference |
|---|---|---|
| Administration | Oral gavage or intraperitoneal injection | |
| Dose Range | 1–30 mg/kg (adjust based on species) | |
| Plasma Half-life | Measure via LC-MS/MS at 0, 1, 2, 4, 8h |
- Methodological Note: Include a vehicle control group and validate assay sensitivity using spiked plasma samples .
Advanced Research Questions
Q. How can researchers address contradictory findings in Ampalex’s efficacy across cognitive domains (e.g., episodic memory vs. working memory)?
Contradictions may arise from differences in dosing, experimental design, or outcome measures.
- Step 1 : Conduct a meta-analysis of existing studies, stratifying by dose, model, and cognitive test.
- Step 2 : Design a longitudinal study with multiple cognitive assays (e.g., Radial Arm Maze for working memory, Fear Conditioning for episodic memory) to isolate domain-specific effects.
- Step 3 : Apply multivariate statistical analysis (e.g., MANOVA) to identify confounding variables .
Q. What strategies optimize Ampalex’s dose-response studies to balance efficacy with receptor desensitization risks?
- Titration Approach : Use a logarithmic dose range (e.g., 0.1–100 μM in vitro) to identify the EC50 and toxicity thresholds.
- Temporal Control : Administer intermittent dosing (e.g., 3 days on/4 days off) to prevent receptor downregulation.
- Biomarker Monitoring : Measure brain-derived neurotrophic factor (BDNF) levels as a surrogate for synaptic health .
Q. How should researchers design a double-blind, placebo-controlled trial for Ampalex in Alzheimer’s patients while minimizing bias?
- Randomization : Use block randomization stratified by disease severity (e.g., MMSE scores).
- Outcome Measures : Combine cognitive (ADAS-Cog) and biomarker (CSF Aβ42, p-tau) endpoints.
- Data Blinding : Assign separate teams for drug administration, data collection, and analysis .
Data Analysis & Reporting Standards
Q. What statistical methods are appropriate for analyzing Ampalex’s effects on high-dimensional neuroimaging data?
- Preprocessing : Correct for motion artifacts and normalize images to a standard atlas.
- Analysis : Use voxel-based morphometry (VBM) for structural MRI or functional connectivity matrices for fMRI.
- Statistics : Apply false discovery rate (FDR) correction for multiple comparisons and report effect sizes (Cohen’s d) .
Q. How should researchers present conflicting pharmacokinetic data in Ampalex studies to ensure transparency?
- Table Design : Include raw data, confidence intervals, and outlier annotations.
- Example Table :
| Study | Dose (mg/kg) | Cmax (ng/mL) | t1/2 (h) | Notes |
|---|---|---|---|---|
| A | 10 | 120 ± 15 | 2.3 ± 0.4 | Fasted condition |
| B | 10 | 95 ± 20 | 1.8 ± 0.3 | Fed condition |
- Methodological Note: Discuss methodological differences (e.g., fed vs. fasted) in the limitations section .
Ethical & Reproducibility Considerations
Q. What ethical safeguards are critical when testing Ampalex in vulnerable populations (e.g., Alzheimer’s patients)?
- Informed Consent : Use simplified consent forms with iterative comprehension checks.
- Safety Monitoring : Establish an independent data safety monitoring board (DSMB) to review adverse events.
- Post-Trial Access : Provide continued access to Ampalex for responders after trial completion .
Q. How can researchers enhance reproducibility when sharing Ampalex-related datasets?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
